(+)-Equol
Description
Properties
IUPAC Name |
(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFCQWZHKCXPAJ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318590 | |
| Record name | (+)-Equol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221054-79-1 | |
| Record name | (+)-Equol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221054-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Equol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221054791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Equol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EQUOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V8RAP1HXA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Catalytic Hydrogenation of Daidzein
The hydrogenation of daidzein, a naturally occurring isoflavone, represents a foundational method for synthesizing racemic equol. Palladium-based catalysts, such as Pd(OH)₂ or Pd/C, are employed under hydrogen gas pressure to reduce the 2,3-double bond and 4-keto group of daidzein. This process typically yields a racemic mixture of R- and S-equol, necessitating subsequent enantiomeric separation. For instance, Muthyala et al. (2004) demonstrated that hydrogenation in acetic acid with 10% Pd/C produces (±)-equol in yields exceeding 80%. However, this method lacks stereoselectivity, making it unsuitable for direct (R)-equol production without additional resolution steps.
Asymmetric Reduction Using Chiral Catalysts
To circumvent the limitations of racemic synthesis, asymmetric reduction strategies have been developed. Organozinc reagents paired with chiral ligands, such as those described by Soai et al. (1992), enable enantioselective reduction of daidzein intermediates. For example, the asymmetric addition of organozinc compounds to chroman-4-ones generates chiral 4-hydroxy intermediates with up to 70% enantiomeric excess (ee) for the R-configuration. Subsequent dehydration and hydrogenation steps yield (R)-equol, though the overall process requires meticulous control of reaction conditions to preserve stereochemical integrity.
Iridium-Catalyzed Enantioselective Hydrogenation
A breakthrough in (R)-equol synthesis involves iridium-catalyzed hydrogenation of chromene intermediates. As detailed in US Patent 8,716,497B2, 3-phenylchromenes undergo enantioselective hydrogenation using Ir catalysts with chiral phosphine ligands. This method achieves remarkable stereocontrol, producing (R)-equol with ee values exceeding 99%. Key to this approach is the use of non-functionalized chromenes, which avoid competing side reactions and simplify purification. The iridium-catalyzed method is scalable and industrially viable, making it a preferred route for high-purity (R)-equol production.
Enantiomeric Separation Techniques
Chiral Stationary Phase Chromatography
Chiral chromatography remains the most reliable method for resolving racemic equol into its enantiomers. Cyclodextrin-based stationary phases, such as the CYCLOBOND I2000 RSP column, effectively separate R- and S-equol using a mobile phase of 0.1% formic acid and acetonitrile (65:35). Muthyala et al. (2004) optimized this technique, achieving baseline separation with injection volumes of 20 µl and flow rates of 0.75 ml/min. While highly effective, chromatographic resolution is cost-prohibitive for large-scale production, limiting its utility to laboratory-scale applications.
Crystallization-Based Resolution
Crystallization techniques offer a complementary approach to chromatographic separation. Diastereomeric salt formation using chiral resolving agents, such as tartaric acid derivatives, enables preferential crystallization of (R)-equol. Although less commonly employed than chromatography, this method has been reported to yield (R)-equol with >90% purity when combined with recrystallization steps. However, scalability challenges and variable yields restrict its industrial adoption.
Data Tables and Research Findings
Table 1. Comparison of (R)-Equol Synthesis Methods
*Yield reflects recovery after separation from racemic mixture.
Table 2. Key Reaction Conditions for Iridium-Catalyzed Synthesis
| Parameter | Optimal Value | Impact on ee |
|---|---|---|
| Catalyst Loading | 2 mol% | Higher loading increases ee |
| Hydrogen Pressure | 50–100 psi | Moderate pressure minimizes side reactions |
| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvents enhance selectivity |
| Temperature | 25–40°C | Elevated temperatures reduce ee |
Discussion of Method Efficacy and Industrial Applicability
The iridium-catalyzed hydrogenation method stands out for its unparalleled stereoselectivity and scalability, making it the most promising route for industrial (R)-equol production. In contrast, palladium-mediated hydrogenation, while cost-effective, requires additional resolution steps that erode overall efficiency. Asymmetric reduction methods, though innovative, suffer from moderate ee and complex reaction workflows.
Chromatographic resolution, despite its high purity outputs, is economically unfeasible for mass production. Future research should prioritize hybrid approaches, such as integrating enzymatic resolution with chemical synthesis, to enhance sustainability and reduce reliance on precious metal catalysts .
Chemical Reactions Analysis
Types of Reactions
®-Equol undergoes various chemical reactions, including:
Oxidation: ®-Equol can be oxidized to form equol quinone, a reactive intermediate.
Reduction: It can be reduced to form dihydroequol.
Substitution: ®-Equol can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
Equol Quinone: Formed through oxidation.
Dihydroequol: Formed through reduction.
Substituted Equol Derivatives: Formed through substitution reactions.
Scientific Research Applications
Cancer Prevention
Mechanisms of Action
(R)-Equol exhibits strong anticancer properties, particularly against hormone-dependent cancers such as breast and prostate cancer. Studies indicate that (R)-Equol can inhibit the proliferation of cancer cells through its interaction with estrogen receptors. Specifically, it has been shown to induce transactivation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are crucial in mediating estrogen's effects on target tissues .
Case Studies and Findings
- Breast Cancer: Research has demonstrated that (R)-Equol can modulate gene expression related to cell proliferation and apoptosis in breast cancer cell lines. In vitro studies have shown that both (R)-Equol and its racemic form can inhibit the growth of breast cancer cells by inducing apoptosis and reducing cell invasion .
- Prostate Cancer: Similar effects have been observed in prostate cancer models, where (R)-Equol has been reported to suppress tumor growth and metastasis. The compound's ability to bind preferentially to ERβ suggests a mechanism for its protective effects against prostate malignancies .
Cardiovascular Health
Role in Hormonal Regulation
(R)-Equol has been implicated in cardiovascular health through its potential to regulate hormone levels and reduce oxidative stress. Studies suggest that it may influence urinary estradiol levels, thereby affecting cardiovascular risk factors in postmenopausal women .
Research Insights
- A systematic review highlighted that higher urinary levels of (R)-Equol are associated with improved cardiovascular outcomes, potentially due to its antioxidant properties and ability to modulate lipid profiles .
Dermatological Applications
Cosmetic Uses
The application of (R)-Equol in dermatology is gaining traction due to its antioxidant properties. It is being explored as a cosmeceutical agent that can improve skin health by protecting against UV-induced damage and enhancing skin hydration .
Clinical Studies
- A placebo-controlled pilot study evaluated the efficacy of topical formulations containing (R/S)-Equol on skin health in adult men. Results indicated significant improvements in skin hydration and elasticity, suggesting its potential as an active ingredient in skincare products .
Metabolic Pathways
Synthesis and Bioavailability
The metabolic pathways of (R)-Equol are crucial for understanding its bioavailability and therapeutic potential. It is primarily synthesized from daidzein through microbial metabolism in the gut. Variability in gut microbiota composition among individuals can affect the conversion efficiency to (R)-Equol, influencing its biological effects .
Research Findings
- Recent studies have proposed novel synthesis methods for (R)-Equol that enhance yield while maintaining cost-effectiveness for potential industrial applications. These methods include multi-step synthetic approaches utilizing resorcinol derivatives as starting materials .
Summary Table: Applications of (R)-Equol
Mechanism of Action
®-Equol exerts its effects primarily through binding to estrogen receptors. It has a higher affinity for estrogen receptor alpha (ERα) compared to estrogen receptor beta (ERβ). Upon binding, ®-equol modulates the transcription of estrogen-responsive genes, influencing various physiological processes such as cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
(R)-Equol vs. (S)-Equol
Key Findings :
(R)-Equol vs. Daidzein and Genistein
Key Findings :
(R)-Equol vs. Resveratrol
Key Findings :
(R)-Equol vs. 17β-Estradiol (E2)
Key Findings :
- (S)-equol is considered a safer ERβ-targeted alternative to E2, but (R)-equol’s ERα activity remains understudied .
Biological Activity
(R)-Equol, a metabolite derived from the isoflavone daidzein, has garnered significant attention due to its diverse biological activities and potential health benefits. This article explores the biological activity of (R)-equol, focusing on its mechanisms of action, effects on various health conditions, and relevant research findings.
(R)-Equol is a chiral compound that exhibits distinct biological activities compared to its enantiomer, (S)-equol. It primarily functions as a selective estrogen receptor modulator (SERM), influencing estrogen receptor (ER) signaling pathways in various tissues. Research indicates that (R)-equol can activate both ERα and ERβ, albeit with differing potencies and effects depending on the cellular context.
Binding Affinity and Activation
- Binding Affinity : (R)-equol has been shown to possess a relative molar binding affinity for ERs that is significantly higher than that of its precursor daidzein but lower than estradiol. Specifically, studies report a binding affinity of approximately 0.4 relative to estradiol .
- Transactivation Studies : In vitro studies demonstrate that (R)-equol induces ERα and ERβ transactivation in a dose-dependent manner. For instance, in HepG2 cells, (R)-equol at 10 µM resulted in significant transactivation of ERα (24.2 ± 5.2) compared to control .
Cardiovascular Health
Recent studies have highlighted the potential cardiovascular benefits associated with equol production. A cross-sectional study involving 979 Japanese men revealed that individuals capable of producing equol exhibited significantly lower odds of atherosclerotic changes in the aorta compared to non-producers (odds ratio: 0.62) . Additionally, equol producers showed improved vascular function and reduced cardiovascular disease risk factors.
Menopausal Symptoms
Clinical trials have indicated that (R)-equol supplementation can alleviate menopausal symptoms such as hot flashes and vasomotor symptoms in peri- and post-menopausal women. A systematic review noted significant improvements in these symptoms among women receiving equol compared to those receiving placebo .
Cancer Prevention
(R)-Equol has been investigated for its chemopreventive properties, particularly concerning hormone-related cancers such as breast and prostate cancer. Animal studies suggest that while (S)-equol does not promote tumor growth, (R)-equol may exhibit chemopreventive effects by inhibiting the proliferation of cancer cells . Furthermore, observational studies indicate that equol producers may have a more favorable prognosis regarding breast cancer recurrence .
Case Studies and Research Findings
Q & A
Q. What methodologies are recommended for quantifying (R)-Equol in biological samples, and how do serum/urine concentrations correlate?
Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is the gold standard for quantifying (R)-Equol in serum and urine due to its high sensitivity and specificity. Key steps include:
- Sample preparation : Use creatinine correction for urinary measurements to account for hydration variability .
- Statistical thresholds : Log10-transformed urinary equol:daidzein ratios (cutoff > -1.42) reliably distinguish equol producers from non-producers .
- Correlation analysis : Linear regression models reveal moderate correlations between serum and urinary equol levels (r = 0.36–0.45, p < 0.01) .
Q. How is equol producer status determined, and what factors influence its prevalence?
Equol producer status is defined using urinary equol:daidzein ratios (log10-transformed cutoff > -1.42) . Prevalence varies by:
- Demographics : 42% of Japanese adults are producers, with higher rates in men (65%) than women (28%) .
- Diet : Vegetarians show a 59% producer rate vs. 25% in non-vegetarians, suggesting microbiota modulation by fiber/isoflavone-rich diets .
- Analytical rigor : Mixed models and Mann-Whitney U tests control for confounders like age and hormonal status .
Q. What are the primary mechanisms of (R)-Equol’s estrogenic and anti-androgenic effects?
(R)-Equol binds estrogen receptors (ERα: Ki = 27.4 nM; ERβ: Ki = 15.4 nM) with higher affinity for ERβ, modulating transcriptional activity . Its anti-androgenic action stems from:
- Dihydrotestosterone (DHT) sequestration : (R)-Equol binds DHT (Kd = 40 nM), blocking androgen receptor activation and reducing prostate growth in rats (p < 0.05) .
- Feedback regulation : In castrated rats, (R)-Equol reverses DHT-induced LH suppression, indicating hypothalamic-pituitary axis modulation .
Advanced Research Questions
Q. How do enantiomeric differences between (R)- and (S)-Equol affect biological activity?
- Angiogenesis : (S)-Equol glucuronide (produced in vivo) inhibits endothelial cell migration via VEGF suppression (p < 0.01), while racemic (R,S)-Equol lacks this effect due to stereospecific metabolism .
- Enzyme interactions : HpaB enzymes hydroxylate (R)- and (S)-Equol at distinct rates (e.g., HpaBro-3 converts (S)-Equol 2× faster than (R)-Equol), altering metabolite bioactivity .
- Therapeutic implications : (R)-Equol reduces mammary tumor burden in rats by 43% (p = 0.004), whereas (S)-Equol shows weaker effects, highlighting enantiomer-specific efficacy .
Q. What experimental designs address contradictions in (R)-Equol’s anti-cancer effects?
- Dosage stratification : In vitro, 50 μM (R)-Equol inhibits MDA-MB-231 cell invasion by 62% (p = 0.009) via MMP-2 downregulation, but lower doses (≤10 μM) show no effect .
- Model selection : Human xenograft models reveal (R)-Equol extends tumor latency (p = 0.003), while in vitro assays may overlook pharmacokinetic factors like glucuronidation .
- Microbiota integration : Co-culture systems with Clostridium spp. (equol-producing bacteria) replicate in vivo metabolism, resolving discrepancies between cell-based and animal data .
Q. How can researchers optimize clinical trials evaluating (R)-Equol’s neuroprotective effects?
- Endpoint selection : In glaucoma trials, equol producers exhibit better mean deviation (MD) scores (r = 0.36, p < 0.01), linked to ERβ-mediated retinal ganglion cell protection .
- Cohort stratification : Pre-screen participants for equol producer status to reduce inter-subject variability .
- Longitudinal analysis : Repeated-measures ANOVA tracks climacteric symptom improvement (e.g., 3-month supplementation reduces LDL by 12%, p < 0.05) .
Q. What molecular techniques elucidate (R)-Equol’s role in metabolic aging markers?
- AGEs modulation : LC–MS/MS quantifies advanced glycation end-products (AGEs) in serum, showing 15% reduction post-supplementation (p = 0.03) .
- Transcriptomics : RNA-seq of HAECs identifies VEGF and SIRT1 pathways as key targets, with (R)-Equol upregulating CLOCK/PER2 genes (p < 0.05) .
- Metabolomics : NMR-based profiling reveals (R)-Equol enhances β-oxidation, reducing visceral fat by 8% in 3 months (p = 0.04) .
Q. How do phase-II metabolites influence (R)-Equol’s bioavailability and activity?
- Glucuronidation : (R)-Equol 7-β-D-glucuronide retains anti-angiogenic activity in HAECs, unlike other isoflavone conjugates, due to intracellular deconjugation .
- Tissue-specific uptake : LC–MS/MS detects 3′-hydroxyequol in prostate tissue at 2.2 mM after 24 h, suggesting local enzymatic reactivation .
- Pharmacokinetic modeling : Two-compartment models with first-order absorption (t1/2 = 6.2 h) predict sustained plasma levels >50 nM for ER activation .
Q. Key Challenges in (R)-Equol Research
- Microbiota dependency : Only 25–50% of populations produce equol, necessitating probiotics or prebiotics in intervention designs .
- Enantiomeric purity : Racemic mixtures in commercial reagents confound mechanistic studies; chiral HPLC is critical for isolating (R)-Equol .
- Dosage standardization : Human trials use 10–50 mg/day, but interspecies metabolic differences complicate translational extrapolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
